molecular formula C10H10ClNO2 B8204600 3-(4-Chloro-pyridin-3-yl)-acrylic acid ethyl ester

3-(4-Chloro-pyridin-3-yl)-acrylic acid ethyl ester

Cat. No.: B8204600
M. Wt: 211.64 g/mol
InChI Key: FJRYWVGFSSUBEA-ONEGZZNKSA-N
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Description

3-(4-Chloro-pyridin-3-yl)-acrylic acid ethyl ester is a pyridine-derived acrylate ester featuring a chlorine substituent at the 4-position of the pyridine ring and an ethyl ester group. This compound is part of a broader class of acrylate esters used in pharmaceuticals, agrochemicals, and polymer synthesis.

Properties

IUPAC Name

ethyl (E)-3-(4-chloropyridin-3-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c1-2-14-10(13)4-3-8-7-12-6-5-9(8)11/h3-7H,2H2,1H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRYWVGFSSUBEA-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=C(C=CN=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=C(C=CN=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-pyridin-3-yl)-acrylic acid ethyl ester typically involves the reaction of 4-chloro-3-pyridinecarboxaldehyde with ethyl acrylate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-pyridin-3-yl)-acrylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of substituted pyridine derivatives.

Scientific Research Applications

3-(4-Chloro-pyridin-3-yl)-acrylic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of biological pathways and enzyme interactions.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-pyridin-3-yl)-acrylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full range of effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and properties of 3-(4-Chloro-pyridin-3-yl)-acrylic acid ethyl ester with related compounds:

Compound Name Molecular Formula Substituent on Pyridine Ester Group Molecular Weight (g/mol) Key Properties/Applications
This compound C₁₀H₁₀ClNO₂ 4-Chloro at position 3 Ethyl 211.65 (estimated) Likely intermediate for pharmaceuticals or polymers
(E)-Methyl 3-(4-chloropyridin-3-yl)acrylate C₉H₈ClNO₂ 4-Chloro at position 3 Methyl 197.62 (estimated) Smaller ester group; higher volatility
Ethyl 3-(4-trimethylacetamido-3-pyridyl)acrylate C₁₅H₂₀N₂O₃ 4-Trimethylacetamido at position 3 Ethyl 276.33 Bulky substituent; potential use in drug design
Ethyl 3-(pyridin-4-yl)acrylate C₁₀H₁₁NO₂ No substituent (pyridin-4-yl) Ethyl 177.20 Lacks electron-withdrawing groups; higher reactivity in polymerization
(E)-3-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid ethyl ester C₁₉H₁₉F₃N₂O₂ Complex trifluoromethyl and dimethylamino groups Ethyl 364.36 Advanced substituents for targeted bioactivity; predicted density: 1.227 g/cm³

Key Differences and Implications

Substituent Effects: The chloro group in the target compound enhances electrophilic substitution reactivity compared to unsubstituted analogs like ethyl 3-(pyridin-4-yl)acrylate. This contrasts with trimethylacetamido () or trifluoromethyl () groups, which may improve lipophilicity and bioavailability in drug candidates . Electron-deficient pyridines (e.g., chloro-substituted) are less prone to nucleophilic attack than electron-rich variants (e.g., dimethylamino-substituted) .

Ester Group Impact :

  • Ethyl esters generally exhibit higher boiling points and lower volatility compared to methyl esters (e.g., (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate). This affects purification methods and storage requirements .
  • Ethyl esters may also show slower hydrolysis rates than methyl esters, influencing their stability in biological systems .

Physical Properties: The trifluoromethyl-containing analog () has a predicted density of 1.227 g/cm³ and boiling point of 487.1°C, significantly higher than simpler derivatives due to increased molecular weight and polarity . Chloro-substituted derivatives likely have higher densities and melting points compared to non-halogenated analogs .

Applications :

  • Chloro-substituted acrylates are often intermediates in pharmaceuticals (e.g., kinase inhibitors) or agrochemicals, leveraging halogen bonding for target interaction .
  • Unsubstituted pyridyl acrylates (e.g., ethyl 3-(pyridin-4-yl)acrylate) are more commonly used in polymer production due to their reactivity in free-radical polymerization .

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